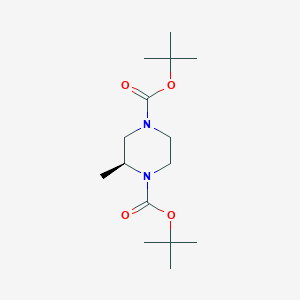

(S)-1,4-Di-Boc-2-methylpiperazine

Description

Significance of Piperazine (B1678402) Scaffolds in Modern Chemical Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the development of new chemical entities. ijrrjournal.comnih.gov Recognized as a "privileged scaffold" in drug design, this structural motif is present in a multitude of drugs across various therapeutic areas. tandfonline.comnih.gov Its widespread use is attributed to a unique combination of physicochemical properties, including aqueous solubility, basicity, and distinct conformational characteristics, which can be fine-tuned by substituting the nitrogen and carbon atoms. tandfonline.comnih.gov

In synthetic chemistry, the piperazine scaffold serves as a versatile framework. tandfonline.com Its chemical reactivity allows it to link different pharmacophores within a single molecule or to serve as the core structure for groups that interact with biological targets. tandfonline.com This adaptability has made piperazine and its derivatives integral to the synthesis of compounds for a wide array of applications, including anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents. benthamdirect.comnih.govthieme-connect.com The ability to modify the piperazine core helps chemists modulate the pharmacokinetic and pharmacodynamic properties of new molecules, making it a vital tool in drug discovery. tandfonline.comnih.gov

Role of Boc Protecting Groups in Chiral Amine Chemistry

In the synthesis of complex molecules containing amine functionalities, protecting groups are essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry. jk-sci.comfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk This process is efficient, usually resulting in high yields under mild conditions. fishersci.co.uk

The utility of the Boc group stems from its stability under a variety of reaction conditions, yet it can be readily removed when desired. chemistrysteps.com Deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol (B129727). jk-sci.comwikipedia.org The mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine. jk-sci.comchemistrysteps.com This acid-lability allows for selective deprotection in the presence of other protecting groups, a critical feature in multi-step syntheses. wikipedia.org The dual protection of a primary amine with two Boc groups is also a known strategy, highlighting the versatility of this protecting group in controlling reactivity. rsc.org

Importance of Stereochemistry in Piperazine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the function of piperazine derivatives, particularly in a biological context. Since most biological targets like enzymes and receptors are themselves chiral, they often interact differently with different enantiomers (non-superimposable mirror images) of a drug molecule.

For piperazine derivatives, the introduction of a substituent on the carbon skeleton, such as a methyl group in 2-methylpiperazine (B152721), creates a chiral center. researchgate.net This chirality can lead to significant differences in pharmacological activity between enantiomers. guidechem.com Even minor changes to the substitution pattern or stereochemistry of the piperazine ring can result in distinct biological profiles. ijrrjournal.com Consequently, the synthesis of enantiomerically pure piperazine derivatives is of paramount importance in medicinal chemistry to develop more selective and effective therapeutic agents. researchgate.netnih.govnih.gov The synthesis of specific stereoisomers, such as the (S)-enantiomer, allows for the precise targeting of biological pathways and can be crucial for achieving the desired therapeutic effect while minimizing off-target interactions. guidechem.comnih.gov

Contextualization of (S)-1,4-Di-Boc-2-methylpiperazine as a Chiral Building Block

This compound emerges as a highly valuable chiral building block that combines the key features discussed previously. It possesses the versatile piperazine scaffold, with its inherent utility in constructing larger molecules. The methyl group at the 2-position introduces a defined stereocenter, providing the specific (S)-chirality that is often required for targeted biological interactions.

The presence of two Boc groups serves a dual purpose. Firstly, it protects both nitrogen atoms of the piperazine ring, rendering them unreactive during subsequent synthetic transformations on other parts of a molecule. Secondly, the two Boc groups can potentially be removed under different conditions or one selectively, offering a strategic advantage in complex synthetic routes. While the mono-Boc protected version, (S)-1-N-Boc-2-methylpiperazine, is a known intermediate for preparing various antagonists and inhibitors, the di-Boc variant offers a fully protected, stable, and storable form of this chiral synthon. chemicalbook.com Its structural relative, 1,4-Di-Boc-piperazine-2-carboxylic acid, is also used as a building block, underscoring the utility of the di-Boc protected piperazine core in synthesis. sigmaaldrich.com Therefore, this compound represents a ready-to-use, enantiomerically pure unit for the efficient and stereocontrolled synthesis of complex target molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28N2O4 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

ditert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m0/s1 |

InChI Key |

IMKNVNIIMKCRIO-NSHDSACASA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for S 1,4 Di Boc 2 Methylpiperazine

Strategies for Chiral Piperazine (B1678402) Ring Formation

The cornerstone of synthesizing (S)-1,4-Di-Boc-2-methylpiperazine lies in the stereocontrolled construction of the 2-methylpiperazine (B152721) core. Several distinct approaches have been developed to achieve this, each with its own advantages and limitations.

Approaches from Chiral Precursors, including (S)-2-Methylpiperazine

One of the most direct routes to this compound involves starting with the pre-existing chiral scaffold of (S)-2-methylpiperazine. researchgate.net This precursor, being commercially available or accessible through established synthetic methods, provides a straightforward entry point. The synthesis can begin with the protection of (R)-phenylglycinol, followed by a series of reactions including Swern oxidation and condensation to yield an enantiomerically pure intermediate. rsc.org Another approach utilizes natural amino acids to derive chiral aziridines, which then undergo regioselective ring-opening to form cis-2,5-disubstituted homochiral piperazines. rsc.org

A notable synthesis of (R)-(+)-2-methylpiperazine starts from (R)-(−)-phenylglycinol and N-Boc glycine, proceeding through a protected 2-oxopiperazine intermediate. rsc.org This method involves condensation, reduction, and protection of a hydroxyl group, followed by diastereoselective methylation and subsequent deprotection and debenzylation to afford the desired product. rsc.org

Optical Resolution Techniques for Piperazine Intermediates

When a racemic mixture of 2-methylpiperazine is used as the starting material, optical resolution becomes a critical step to isolate the desired (S)-enantiomer. This technique separates enantiomers based on their differential interactions with a chiral resolving agent, forming diastereomeric salts that can be separated by physical means such as crystallization.

An efficient method for the optical resolution of 2-methylpiperazine has been achieved through complex formation with optically active host compounds like 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol and 1,6-diphenyl-1,6-di(o-chlorophenyl)hexa-2,4-diyne-1,6-diol. oup.com Another established method involves the use of optically active tartaric acid to form diastereomeric salts with (±)-2-methylpiperazine. The differing solubilities of these salts in a suitable solvent system allow for their separation. google.comgoogle.com For instance, reacting (±)-2-methylpiperazine with L-tartaric acid can lead to the crystallization of (R)-2-methylpiperazine di-L-tartrate, leaving the (S)-enantiomer in the mother liquor. google.com

| Resolving Agent | Diastereomer Formed | Separation Method |

| L-Tartaric Acid | (R)-2-methylpiperazine di-L-tartrate & (S)-2-methylpiperazine di-L-tartrate | Fractional Crystallization |

| D-Tartaric Acid | (S)-2-methylpiperazine di-D-tartrate & (R)-2-methylpiperazine di-D-tartrate | Fractional Crystallization |

| Optically active 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol | Diastereomeric complexes | Complex formation and separation |

De Novo Building of Chiral Centers during Ring Construction

De novo syntheses offer the advantage of constructing the chiral piperazine ring from acyclic precursors, allowing for greater control over the stereochemistry and substitution pattern. nih.gov These methods often involve the creation of the chiral center as an integral part of the ring-forming process.

One such strategy involves a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. nih.govacs.org This approach allows for the assembly of highly substituted piperazines from readily available starting materials. acs.org For example, an α-halo oxo-component can react with an isocyanide, trimethylsilyl (B98337) azide, and a suitably protected amino precursor to form an intermediate that cyclizes under basic conditions to yield the piperazine ring. acs.org Another innovative de novo approach is the Stannyl Amine Protocol (SnAP), which utilizes the radical cyclization of stannane (B1208499) reagents with imines to form the piperazine ring. mdpi.com

Catalytic Reductive Cyclization Approaches for Piperazine Rings

Catalytic reductive cyclization has emerged as a powerful tool for the synthesis of piperazine rings. nih.gov This method typically involves the formation of a dioxime intermediate, which then undergoes stereoselective catalytic hydrogenation to yield the piperazine. nih.govmdpi.com

A general approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine. nih.govmdpi.com This intermediate is then subjected to catalytic reductive cyclization, often using a palladium on carbon (Pd/C) catalyst, to furnish the piperazine ring. mdpi.com The stereoselectivity of this process often favors the formation of the cis-isomer. mdpi.com This methodology has been successfully applied to the synthesis of various substituted piperazines, including those derived from α-amino acids. nih.gov

N-Protection Strategies of Piperazine Intermediates

Once the chiral 2-methylpiperazine core is obtained, the next crucial step is the protection of the two nitrogen atoms. The di-tert-butoxycarbonyl (Di-Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions.

Direct Double Boc Protection Protocols

The direct introduction of two Boc groups onto the 2-methylpiperazine ring is a common and efficient strategy. This is typically achieved by treating (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

Several protocols have been reported for this transformation. One method involves reacting (S)-2-methylpiperazine with (Boc)₂O in a buffer solution of sodium carbonate and sodium bicarbonate. guidechem.com Another approach utilizes triethylamine (B128534) (Et₃N) as the base in a methanol (B129727) solvent. guidechem.com A more complex, multi-step procedure involves the initial reaction with n-butyllithium and tert-butyldimethylsilyl chloride before the addition of (Boc)₂O. chemicalbook.comchemicalbook.com

| Reagents | Solvent | Key Conditions |

| (Boc)₂O, Sodium Carbonate/Bicarbonate Buffer | Water | Ice bath cooling, then stirring at 30°C |

| (Boc)₂O, Triethylamine | Methanol | Stirring at 40°C |

| n-BuLi, TBDMSCl, (Boc)₂O | Tetrahydrofuran (B95107) | Stepwise addition at room temperature |

Sequential Protection and Derivatization

An alternative to the direct di-protection is a stepwise approach involving the sequential protection of the two nitrogen atoms of the piperazine ring. This method offers greater control and allows for the introduction of different functionalities if required.

The first step in this sequential strategy is the mono-Boc protection of (S)-2-methylpiperazine to yield (S)-1-Boc-2-methylpiperazine. chemicalbook.comwhiterose.ac.uk This selective protection is a critical transformation in the synthesis of various piperazine-containing compounds. researchgate.net Achieving mono-protection requires careful control of the reaction conditions, particularly the stoichiometry of the Boc₂O used. By using a limited amount of the protecting agent, the reaction can be stopped at the mono-protected stage.

One documented synthesis of (S)-1-N-Boc-2-methylpiperazine involves treating (S)-2-methylpiperazine with n-butyllithium and tert-butyldimethylsilyl chloride prior to the addition of Boc₂O in tetrahydrofuran, resulting in a 93% yield of the mono-protected product. chemicalbook.com

Once the mono-Boc protected piperazine is obtained, the remaining unprotected nitrogen atom is available for further functionalization. whiterose.ac.uk This could involve the introduction of various substituents or a second, different protecting group. Following any desired derivatization, the second Boc group can be introduced to yield the final di-Boc protected product. This stepwise approach provides a versatile route for creating a diverse range of substituted piperazine derivatives. whiterose.ac.uk

Preparation of Key Precursors to this compound

The availability of the chiral starting material, (S)-2-methylpiperazine, is fundamental to the synthesis of its di-Boc derivative.

Synthesis of (S)-2-Methylpiperazine

Enantiomerically pure (S)-2-methylpiperazine is a crucial precursor. tandfonline.comtandfonline.com Several synthetic routes have been developed to obtain this compound.

One efficient method starts from the readily available and inexpensive amino acid, (L)-alanine. tandfonline.com This multi-step synthesis involves the construction of the piperazine ring and subsequent transformations to yield the desired (S)-2-methylpiperazine. tandfonline.com

Another improved synthesis involves the peptide coupling of N-Boc-L-alanine with ethyl N-benzylglycinate. The resulting dipeptide is then cyclized to a diketopiperazine, which is subsequently reduced with lithium aluminum hydride. Finally, removal of the N-benzyl group via catalytic hydrogenation affords (S)-2-methylpiperazine in good yield. tandfonline.com

More novel and environmentally friendly approaches include the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor–zeolite composite catalysts. iitm.ac.in This method represents a one-step synthesis of 2-methylpiperazine at ambient temperature. iitm.ac.in

| Starting Material | Key Steps | Final Product |

| (L)-Alanine | Ring formation with a bifunctional molecule. tandfonline.com | (S)-2-Methylpiperazine |

| N-Boc-L-alanine and ethyl N-benzylglycinate | Peptide coupling, cyclization, reduction, debenzylation. tandfonline.com | (S)-2-Methylpiperazine |

| N-(β-hydroxypropyl)ethylenediamine | Photocatalytic intramolecular cyclization. iitm.ac.in | 2-Methylpiperazine |

Synthesis of Related Hydroxymethyl Piperazine Derivatives (e.g., 1,4-di-Boc-2-hydroxymethylpiperazine)

The synthesis of chiral hydroxymethyl piperazine derivatives is of significant interest due to their utility as intermediates in the preparation of biologically active molecules. A key related compound is (S)-1,4-di-Boc-2-hydroxymethylpiperazine.

One common strategy to synthesize the mono-protected intermediate, (S)-1-Boc-2-(hydroxymethyl)piperazine, involves the deprotection of a precursor that has orthogonal protecting groups. For instance, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can be subjected to hydrogenolysis. chemicalbook.com In this reaction, a solution of the starting material in methanol is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This process selectively removes the benzyl (B1604629) group, yielding (S)-1-Boc-2-(hydroxymethyl)piperazine as a solid with a high yield of approximately 91.82%. chemicalbook.com

To obtain the fully protected (S)-1,4-di-Boc-2-hydroxymethylpiperazine, the second nitrogen of the piperazine ring must be protected with a Boc group. This is typically achieved by reacting the mono-Boc derivative with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This standard procedure for Boc protection is widely applicable to various amines.

An alternative approach can commence from the commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, which provides a reliable starting point for constructing these elaborate structures. biosynth.com The synthesis of the enantiomeric (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine involves the initial di-Boc protection of a piperazine precursor followed by hydroxymethylation, for example, using formaldehyde.

Table 1: Synthesis of (S)-1-Boc-2-(Hydroxymethyl)piperazine chemicalbook.com

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Product | Yield |

| (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Hydrogen (H₂) | Methanol (MeOH) | 10% Pd/C | 3 hours | Room Temperature | (S)-1-Boc-2-(hydroxymethyl)piperazine | 91.82% |

Purification and Isolation Techniques in Synthetic Pathways

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques to ensure the final product is of high purity. Common methods employed include extraction, chromatography, and crystallization.

Following a reaction, a typical workup procedure involves quenching the reaction mixture, for example with an aqueous sodium chloride solution, and then extracting the product into an organic solvent like dichloromethane (B109758). The combined organic layers are then dried over an anhydrous salt such as sodium sulfate (B86663) and concentrated under reduced pressure. chemicalbook.comunl.pt

Chromatography is a cornerstone of purification for these piperazine derivatives.

Flash chromatography on silica (B1680970) gel is frequently used for the initial purification of crude products. For instance, the purification of (S)-1-N-Boc-2-methylpiperazine can be achieved using a mobile phase of 5% methanol and 2% ammonium (B1175870) hydroxide (B78521) in dichloromethane. chemicalbook.com In other cases, mixtures of ethyl acetate (B1210297) and hexane (B92381) are effective eluents. unl.pt

High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases (CSPs), is essential for separating enantiomers and assessing the enantiomeric excess of chiral products. unl.ptmdpi.com For example, a Chiralpak AD-H column can be used to determine the enantiomeric purity of Michael addition products catalyzed by chiral piperazines. unl.pt The mobile phase for such separations often consists of a mixture of acetonitrile, methanol, and diethylamine. jocpr.com

Crystallization is another powerful purification method, often used after chromatographic separation to obtain a highly pure solid product. For N-Boc protected hydroxypiperidines, crystallization from a solvent system like petroleum ether or n-hexane after concentration can yield a white crystalline product. google.com

The choice of purification technique depends on the physical properties of the compound and the nature of the impurities. A combination of these methods is often necessary to achieve the desired level of purity for subsequent synthetic steps or final product characterization. clockss.org

Table 2: Chromatographic Purification of Piperazine Derivatives

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Reference |

| (S)-1-N-Boc-2-methylpiperazine | Flash Chromatography | Silica Gel | 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂ | chemicalbook.com |

| γ-formylnitroalkanes | Preparative Chromatography | Silica Gel | Et₂O/hexane (1:1) | unl.pt |

| Piperazine derivative | Chiral HPLC | Chiralpak AD-H | Not specified | unl.pt |

| Piperazine in API | HPLC-UV | Chiralpak IC | Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v) | jocpr.com |

Stereochemical Aspects in the Synthesis and Reactions of S 1,4 Di Boc 2 Methylpiperazine

Enantioselective Synthesis Pathways

The establishment of the chiral center at the C-2 position of the piperazine (B1678402) ring is the cornerstone of any synthesis of (S)-1,4-Di-Boc-2-methylpiperazine. Several strategies have been developed to achieve this with high enantiomeric purity.

One of the most straightforward and economically viable methods commences with a pre-existing chiral pool material, namely (S)-2-methylpiperazine. The challenge then becomes the selective protection of the two nitrogen atoms. A common approach involves a two-step protection sequence. Initially, (S)-2-methylpiperazine is reacted with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the mono-protected (S)-1-N-Boc-2-methylpiperazine. chemicalbook.com Subsequent protection of the remaining secondary amine with a second equivalent of Boc₂O affords the desired this compound. Careful control of reaction conditions is crucial to prevent the formation of byproducts.

Alternatively, enantioselective methods can be employed to construct the chiral piperazine ring itself. One such powerful technique is the palladium-catalyzed asymmetric allylic alkylation. In this approach, achiral starting materials are converted into chiral piperazin-2-ones, which can then be reduced to the corresponding piperazines. nih.gov While not a direct synthesis of this compound, this method establishes the critical C-2 stereocenter with high enantioselectivity, which can then be followed by N-protection.

Another innovative pathway starts from α-amino acids. This strategy leverages the inherent chirality of these readily available starting materials. Through a series of transformations, including an aza-Michael addition, a chiral 1,2-diamine is formed and subsequently cyclized to furnish the enantiomerically pure 2-substituted piperazine. rsc.org This route offers a high degree of control over the final stereochemistry.

A summary of a common synthetic route is presented below:

| Step | Reactants | Reagents | Product |

| 1 | (S)-2-methylpiperazine | n-Butyllithium, tert-Butyldimethylsilyl chloride | Intermediate silyl-protected piperazine |

| 2 | Intermediate from Step 1 | Di-tert-butyl dicarbonate (Boc₂O) | (S)-1-N-Boc-2-methylpiperazine |

Table 1: A representative synthesis of mono-protected (S)-2-methylpiperazine. chemicalbook.com

Diastereoselective Transformations Involving the Piperazine Ring

Once the chiral center at C-2 is established, subsequent reactions on the piperazine ring must be carefully controlled to avoid the formation of diastereomers. The conformational rigidity imparted by the two bulky Boc groups plays a significant role in directing the approach of incoming reagents. The piperazine ring typically adopts a chair conformation, with the methyl group at C-2 occupying an equatorial position to minimize steric strain. This preferred conformation can lead to facial selectivity in reactions at other positions on the ring.

Retention and Inversion of Stereochemistry at the C-2 Position

The stereochemical integrity of the C-2 position is generally robust under a wide range of reaction conditions. The carbon-carbon bond of the methyl group and the carbon-nitrogen bonds within the ring are not readily cleaved. However, reactions that proceed through intermediates capable of racemization, such as the formation of a planar enamine or iminium ion adjacent to the chiral center, could potentially compromise the stereochemical purity.

Control of Chirality in Ring-Closure and Functionalization Steps

The control of chirality during the formation of the piperazine ring is a critical aspect of its synthesis. As mentioned earlier, methods like the aza-Michael addition are instrumental in this regard. rsc.org In a typical aza-Michael reaction for piperazine synthesis, a chiral 1,2-diamine is reacted with a Michael acceptor. The stereochemistry of the starting diamine directly dictates the stereochemistry of the resulting piperazine.

The choice of protecting groups on the nitrogen atoms of the diamine precursor is also crucial. Orthogonally protected diamines allow for selective deprotection and cyclization, ensuring that the desired ring is formed without compromising the chiral centers. The use of bulky protecting groups can also influence the diastereoselectivity of the ring-closure step by directing the conformation of the acyclic precursor.

Functionalization of the pre-formed this compound ring, for instance by deprotection of one Boc group followed by N-alkylation, generally proceeds with retention of the C-2 stereochemistry. The bulky Boc group on the remaining nitrogen and the C-2 methyl group provide a significant steric barrier, directing the approach of electrophiles and preserving the original stereochemical configuration.

Reaction Chemistry and Functional Group Transformations of S 1,4 Di Boc 2 Methylpiperazine

Deprotection Strategies for N-Boc Groups

The removal of the Boc protecting groups is a critical step in the synthetic utility of (S)-1,4-Di-Boc-2-methylpiperazine, enabling subsequent functionalization of the piperazine (B1678402) nitrogens.

The Boc group is readily cleaved under acidic conditions. youtube.comnih.gov This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). fishersci.co.uknih.gov The reaction proceeds via hydrolysis of the carbamate (B1207046) and is generally rapid at room temperature. fishersci.co.uk For substrates that may be sensitive to strong acids, alternative methods have been developed. These can include the use of Lewis acids like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in an organic solvent. fishersci.co.uk Another mild approach involves using oxalyl chloride in methanol (B129727), which facilitates deprotection at room temperature. nih.gov

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temperature, 2-12h | fishersci.co.uk |

| Hydrochloric acid (HCl) | 4M aqueous solution, room temperature, 2h | fishersci.co.uk |

| Zinc bromide (ZnBr₂) | DCM, room temperature, overnight | fishersci.co.uk |

| Oxalyl chloride/Methanol | Methanol, room temperature, 1-4h | nih.gov |

Selective removal of a single Boc group from a di-Boc protected piperazine is a valuable strategy for achieving differential functionalization of the two nitrogen atoms. While challenging, this can be accomplished under carefully controlled conditions. One reported method involves the in-situ generation of a controlled amount of HCl from a precursor like chlorotrimethylsilane (B32843) (Me3SiCl) or thionyl chloride (SOCl2) in the presence of an alcohol. researchgate.net This allows for the monoprotonation of the diamine, facilitating selective mono-deprotection. Another approach utilizes iron(III) salts as a catalyst for selective Boc removal, offering a more sustainable and clean process. researchgate.net The choice of solvent and temperature can also play a crucial role in achieving selectivity. For instance, thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has shown potential for selective N-Boc removal, where reaction temperatures can be controlled to favor mono-deprotection. researchgate.net

| Method | Key Reagents/Conditions | Reference |

|---|---|---|

| In-situ HCl generation | Me₃SiCl or SOCl₂ in methanol | researchgate.net |

| Iron(III)-catalysis | Iron(III) salts | researchgate.net |

| Thermolytic deprotection | TFE or HFIP, controlled temperature | researchgate.net |

Functionalization of the Piperazine Ring System

Following deprotection, the newly freed amine(s) on the piperazine ring can undergo a variety of functionalization reactions.

After selective mono-deprotection of this compound to yield (S)-1-Boc-2-methylpiperazine chemicalbook.com, the free secondary amine at the N4 position acts as a nucleophile. masterorganicchemistry.com It can readily react with a range of electrophiles in nucleophilic substitution reactions. masterorganicchemistry.com This allows for the introduction of various substituents at this position. For example, N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical derivatives. rsc.org

Direct electrophilic substitution on the carbon atoms of the piperazine ring is generally challenging. However, the ring can be activated for such transformations. One strategy involves the deprotonation of a carbon alpha to a nitrogen atom using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) for asymmetric synthesis. acs.orgnih.gov The resulting lithiated intermediate can then be trapped with various electrophiles. nih.govbeilstein-journals.org This method allows for the direct functionalization of the piperazine ring's carbon skeleton. nih.gov

Electrochemical methods, such as the Shono oxidation, provide a powerful tool for the functionalization of C-H bonds adjacent to nitrogen atoms in amides and carbamates. nih.gov In the context of N-Boc protected piperazines, this reaction can be used to introduce functionality, such as a hydroxyl group, at the carbon alpha to a nitrogen. Importantly, studies have shown that such oxidations can proceed with a high degree of regio- and stereoselectivity, allowing for the retention of the original stereocenter. nih.gov This is particularly valuable for chiral molecules like this compound, as it preserves the stereochemical integrity of the molecule while enabling further diversification. The selectivity is often governed by steric factors and the stability of the radical intermediates formed during the reaction. nih.gov

Lithiation and Trapping Reactions of N-Boc Piperazines

The directed lithiation of N-Boc protected heterocyclic compounds, followed by trapping with an electrophile, is a powerful method for C-H functionalization. whiterose.ac.uk This strategy has been successfully applied to N-Boc piperazines to introduce substituents at the C2 position. The process involves the use of a strong organolithium base, such as sec-butyllithium (s-BuLi), which deprotonates the carbon atom adjacent to the Boc-protected nitrogen. whiterose.ac.ukmdpi.com

The resulting lithiated intermediate is a nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse functional groups. nih.gov The choice of base, solvent, temperature, and the nature of the N-substituent are critical parameters that influence the efficiency and outcome of the reaction. For instance, studies have focused on optimizing lithiation times and conditions, often employing in situ IR spectroscopy to monitor the reaction. nih.govresearchgate.net

A general procedure for the diamine-free lithiation of N-Boc-N'-benzyl piperazine involves treatment with s-BuLi in tetrahydrofuran (B95107) (THF) at -78 °C for one hour, followed by the addition of an electrophile. whiterose.ac.uk This approach has been used to synthesize a range of α-substituted piperazines. whiterose.ac.uk The development of asymmetric lithiation-trapping protocols, often using s-BuLi in combination with a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate, allows for the synthesis of enantiopure α-substituted piperazines from the intact piperazine ring. mdpi.comnih.gov

Table 1: Examples of Electrophiles Used in Trapping Reactions of Lithiated N-Boc Piperazines

| Electrophile | Product Type | Reference |

|---|---|---|

| Me3SiCl (Trimethylsilyl chloride) | α-Silylated piperazine | whiterose.ac.uk |

| Bu3SnCl (Tributyltin chloride) | α-Stannylated piperazine | whiterose.ac.uk |

| MeI (Methyl iodide) | α-Methylated piperazine | whiterose.ac.uk |

| Methyl chloroformate | α-Carbomethoxylated piperazine | whiterose.ac.uk |

| Paraformaldehyde | α-Hydroxymethylated piperazine | whiterose.ac.uk |

| Benzophenone (B1666685) | α-(Hydroxydiphenylmethyl)piperazine | whiterose.ac.uk |

Reactivity of the Methyl Substituent and Nitrogen Atoms in Derivatization

The presence of the methyl group at the C2 position of this compound influences the reactivity of the molecule. The primary site of reactivity for derivatization via lithiation is the tertiary C-H bond at the C2 position, which is activated by the adjacent N-Boc group. The methyl group itself is generally not the site of direct functionalization in these reactions; rather, its presence creates a chiral center and can sterically and electronically influence the approach of the base and subsequent electrophile.

The nitrogen atoms of the piperazine ring also play a crucial role in the reactivity profile. The N1 nitrogen is protected by the electron-withdrawing Boc group, which decreases its nucleophilicity while increasing the acidity of the adjacent C-H protons. organic-chemistry.org The distal N4 nitrogen, also Boc-protected in the parent compound, is less nucleophilic than an unprotected secondary amine. However, in related mono-Boc systems, the reactivity of the unprotected distal nitrogen can be a key factor. In the context of di-Boc piperazines, side reactions can sometimes occur. For example, in the lithiation-trapping of N-Boc-N'-methyl piperazine, certain electrophiles like trimethylsilyl chloride and methyl chloroformate can be attacked by the distal nitrogen, leading to ring fragmentation side-products. whiterose.ac.uk In contrast, bulkier electrophiles like benzophenone tend to react cleanly at the lithiated alpha-carbon without causing ring fragmentation. whiterose.ac.uk

Regioselectivity in Subsequent Synthetic Transformations

Regioselectivity is a paramount consideration in the functionalization of the piperazine core. In this compound, the two nitrogen atoms are electronically differentiated by the chiral methyl substituent, but both are protected. The lithiation reaction is highly regioselective, occurring exclusively at the carbon atoms adjacent to the N-Boc groups. For this compound, this means lithiation occurs at the C2 position.

In more complex substituted N-Boc piperazines, the regioselectivity of C-H functionalization can be directed by the electronic properties of different substituents on the ring. mdpi.com DFT (Density Functional Theory) natural population analysis has been used to predict the site of radical-based alkylation by determining the relative electron density on the nitrogen atoms and the ease of forming the corresponding radical cation. mdpi.com

Furthermore, the choice of electrophile and the nature of the distal N-substituent have been found to be surprisingly critical in controlling the yield and enantioselectivity of asymmetric lithiation-substitution reactions. nih.gov For instance, a "diamine switch" strategy has been employed to enhance enantioselectivity with specific electrophiles. nih.gov In reactions involving transmetallation, such as a Li/Zn transmetallation followed by Negishi cross-coupling, selective α-arylation can be achieved. whiterose.ac.uk The conditions for these one-pot sequences, including the choice of solvent, are optimized to prevent side reactions and ensure high diastereoselectivity where applicable. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C15H28N2O4 |

| N-Boc piperazine | C9H18N2O2 |

| sec-Butyllithium (s-BuLi) | C4H9Li |

| Tetrahydrofuran (THF) | C4H8O |

| (-)-Sparteine | C15H26N2 |

| N-Boc-N'-benzyl piperazine | C16H24N2O2 |

| Trimethylsilyl chloride | C3H9ClSi |

| Tributyltin chloride | C12H27ClSn |

| Methyl iodide | CH3I |

| Methyl chloroformate | C2H3ClO2 |

| Paraformaldehyde | (CH2O)n |

| Benzophenone | C13H10O |

| N-Boc-N'-methyl piperazine | C10H20N2O2 |

Advanced Applications in Asymmetric Synthesis and Medicinal Chemistry Building Blocks

Use as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and structural rigidity of the piperazine (B1678402) ring, particularly when substituted, offer a strategic advantage in asymmetric synthesis. nih.govresearchgate.net The Boc groups on (S)-1,4-Di-Boc-2-methylpiperazine provide stability under various reaction conditions while allowing for selective deprotection, a feature crucial for the sequential introduction of functional groups. This compound serves as a versatile scaffold for creating stereodefined molecules, which is essential for enhancing binding affinity and specificity to biological targets. nih.gov

Construction of Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental components of numerous biologically active molecules and pharmaceuticals. nih.govnsf.gov this compound and its derivatives are instrumental in the enantioselective synthesis of more complex nitrogen heterocycles.

A notable application involves the palladium-catalyzed decarboxylative allylic alkylation to produce chiral α,α-disubstituted piperazin-2-ones from N4-Boc protected precursors. These resulting piperazinones are valuable intermediates that can be further transformed. For instance, they can be reduced to yield chiral gem-disubstituted piperazines, which are highly sought-after motifs in drug discovery for exploring new chemical space with three-dimensional complexity. nih.gov This methodology represents a significant advancement, offering broad substrate scope and facile N4-Boc deprotection. nih.gov

Furthermore, the strategic functionalization of the piperazine core allows for the creation of diverse heterocyclic structures. For example, C–H carbonylation can be applied to a deprotected piperazine derivative to forge a fused β-lactam ring, a core structure reminiscent of various β-lactam antibiotics and their inhibitors. nih.gov

Synthesis of Chiral Amines and Amino Acid Derivatives

The synthesis of non-natural amino acids and chiral amines is a cornerstone of medicinal chemistry, providing access to novel peptide and non-peptide structures with tailored properties. The (S)-2-methylpiperazine scaffold is a key starting point for these syntheses.

Research has demonstrated that chiral piperazinone intermediates, derived from Boc-protected precursors, can be converted into valuable chiral products. The amide group in a piperazinone can be reduced with reagents like lithium aluminium hydride to furnish a corresponding chiral aminopiperazine. nih.gov Moreover, related heterocyclic systems, such as tetrahydropyrimidin-2-ones synthesized using similar asymmetric methods, can be hydrolyzed to yield chiral β²,²-amino acids. nih.gov

The versatility of Boc-protected piperazines extends to peptide synthesis. Mono-Boc-protected diketopiperazines (DKPs) have emerged as crucial building blocks for peptide elongation. nih.gov These activated DKP scaffolds allow for the sequential addition of amino acid units, as demonstrated in the synthesis of the Leu-enkephalin pentapeptide, achieving good yields and high optical purity. nih.gov This highlights the role of piperazine-based building blocks in constructing complex peptide derivatives. nih.govrsc.org

Role in Medicinal Chemistry Research and Drug Design

The piperazine ring is the third most common heterocycle found in small-molecule pharmaceuticals, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govmdpi.com The (S)-2-methylpiperazine moiety, in particular, serves as a critical pharmacophore or a scaffold to correctly orient other functional groups for optimal interaction with biological targets. mdpi.com

Precursors for Enzyme Inhibitors

Enzyme inhibition is a major strategy in drug development for a wide range of diseases. Piperazine derivatives are core components of many potent and selective enzyme inhibitors.

This compound and related structures serve as precursors for synthesizing various classes of enzyme inhibitors. They are particularly prominent in the development of kinase inhibitors, which are crucial in oncology. mdpi.com For example, the piperazine moiety is a key feature in drugs like Imatinib and Bosutinib, which are ABL/SRC kinase inhibitors used to treat chronic myelogenous leukemia. mdpi.com The scaffold is also used to develop inhibitors for other enzyme classes, such as phosphoinositide 3-kinase (PI3K) inhibitors for conditions like rheumatoid arthritis and MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) inhibitors for treating tuberculosis. nih.gov

| Enzyme Target | Therapeutic Area | Example/Application | Reference |

|---|---|---|---|

| Kinases (e.g., ABL/SRC, PI3K) | Cancer, Rheumatoid Arthritis | Precursor for synthesizing kinase inhibitors like Imatinib and Bosutinib. | mdpi.com |

| MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) | Tuberculosis | Used in the design of inhibitors targeting the menaquinone pathway in Mycobacterium tuberculosis. | nih.gov |

Ligands for Receptor Targeting (e.g., 5-HT(1A) receptor ligands)

Piperazine derivatives are widely employed as ligands for various G-protein coupled receptors (GPCRs), especially those in the central nervous system. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, tuning the interaction with receptors and improving properties like water solubility. nsf.gov

A significant area of research has focused on 1,4-disubstituted 2-methylpiperazine (B152721) derivatives as ligands for serotonin (B10506) 5-HT(1A) receptors. researchgate.netnih.gov These receptors are implicated in depression and anxiety. Studies have shown that modifying the substituents on the piperazine ring can significantly influence the affinity and selectivity for the 5-HT(1A) receptor. researchgate.net Some of these novel trisubstituted piperazines have demonstrated properties of postsynaptic 5-HT(1A) partial agonists. researchgate.net Beyond serotonin receptors, piperazine-containing compounds like Flibanserin have been developed as 5-HT(1A) receptor agonists and D4 receptor partial agonists. mdpi.comnih.gov

| Receptor Target | Associated Conditions | Role of Piperazine Derivative | Reference |

|---|---|---|---|

| Serotonin 5-HT(1A) Receptor | Anxiety, Depression | Core structure for potent and selective ligands, including partial agonists. | researchgate.netnih.govnih.gov |

| Dopamine (B1211576) D4 Receptor | Neurological Disorders | Component of ligands like Flibanserin, which acts as a partial agonist. | mdpi.com |

Development of Specific Pharmacophores (e.g., PDE4-muscarinic antagonists, α-adrenoreceptor blockers)

The (S)-2-methylpiperazine scaffold is a key component in the design of dual-acting or highly specific pharmacophores that target multiple or single proteins with high precision.

It is explicitly used in the preparation of pyrazolo[3,4-b]pyridine-based compounds that act as dual PDE4-muscarinic antagonists. chemicalbook.com This dual activity is a promising strategy for treating respiratory diseases like COPD and asthma.

Additionally, 1,4-disubstituted piperazines have been designed and synthesized as potent α1-adrenoreceptor blockers. nih.gov These agents are used to treat conditions like hypertension and benign prostatic hyperplasia. A pharmacophore model for α1-adrenoreceptor blockers has been generated, and newly synthesized piperazine derivatives have shown a high degree of fit and significant blocking activity in functional assays. nih.gov

Integration into Advanced Materials

The precise spatial arrangement of functional groups in this compound makes it an attractive candidate for the development of novel materials with tailored properties. The chirality inherent in its structure is a key feature that can be translated into the macroscopic properties of a material.

Chiral Covalent Organic Frameworks (COFs) Design

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. rsc.orgnih.gov The incorporation of chirality into COFs can lead to materials with applications in asymmetric catalysis, chiral separations, and enantioselective recognition. rsc.orgnih.gov The design of chiral COFs often relies on the use of chiral building blocks that impart their stereochemical information to the entire framework. acs.org

While direct experimental evidence of this compound being used in the synthesis of a COF is not yet prevalent in published literature, its structural characteristics make it a promising candidate for such applications. The general strategy for constructing chiral COFs involves the polymerization of enantiopure monomers. nih.gov The piperazine moiety itself has been recognized for its utility in the formation of metal-organic frameworks (MOFs), which are precursors to certain porous materials. nih.gov

The synthesis of chiral COFs often involves the use of building blocks with specific geometries and reactive functional groups that can undergo condensation reactions to form a porous network. After the removal of the Boc protecting groups from this compound, the resulting (S)-2-methylpiperazine would possess two secondary amine functionalities. These amines can react with multitopic aldehydes or other complementary linkers to form imine-linked or other types of covalent bonds, leading to the formation of a 2D or 3D COF. The methyl group at the chiral center would then decorate the pores of the resulting framework, creating a chiral environment.

The potential utility of such a chiral COF is significant. The uniform distribution of chiral sites within the porous structure could be exploited for enantioselective separations of racemic mixtures or for carrying out asymmetric catalytic transformations. The defined pore sizes and chiral environment could lead to high selectivity and efficiency in these applications.

Applications in Chemical Biology Studies (e.g., Protein-Ligand Interactions)

In the field of chemical biology, understanding the interactions between small molecules and biological macromolecules like proteins is of paramount importance for drug discovery and for elucidating biological pathways. Chiral molecules often exhibit different biological activities due to the stereospecificity of protein binding pockets. This compound, as a chiral building block, is of significant interest in this context. rsc.org

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological systems. nih.govjocpr.com The introduction of a methyl group at the C2 position, creating a chiral center, adds a layer of structural complexity that can be exploited to fine-tune binding affinity and selectivity for a protein target.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a protein target. researchgate.net Due to its relatively simple structure and drug-like properties, a deprotected form of this compound could serve as an ideal fragment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying protein-ligand interactions in FBDD. nih.govnih.gov By observing changes in the NMR signals of either the protein or the ligand upon binding, researchers can identify binding events, determine binding affinities, and map the interaction interface at an atomic level. nih.govnih.gov For instance, chemical shift perturbation studies, where changes in the chemical shifts of protein amide protons are monitored upon addition of a ligand, can pinpoint the location of the binding site.

While specific studies detailing the use of this compound in protein-ligand interaction studies are not extensively documented, the principles of FBDD and NMR spectroscopy are directly applicable. The (S)-2-methylpiperazine core, once identified as a binder, could be elaborated synthetically to enhance its potency and selectivity. The methyl group's orientation in the (S)-configuration could provide a crucial interaction with a hydrophobic pocket in the protein's binding site, while the amine functionalities offer points for further chemical modification to optimize interactions with other residues.

Below is a table summarizing the potential applications and the key research findings related to the use of chiral piperazine scaffolds in advanced scientific fields.

| Application Area | Key Research Findings/Potential | Relevant Techniques |

| Chiral Covalent Organic Frameworks (COFs) | The use of chiral building blocks is a primary strategy for creating chiral COFs. acs.org Piperazine derivatives are known to form porous materials. nih.gov (S)-2-methylpiperazine (from deprotection of the title compound) is a viable chiral diamine for COF synthesis. | Polymerization, X-ray Diffraction (XRD), Spectroscopic Analysis |

| Chemical Biology (Protein-Ligand Interactions) | Piperazine is a privileged scaffold in medicinal chemistry. nih.govjocpr.com Chiral centers are crucial for specific protein binding. Fragment-Based Drug Discovery (FBDD) is a powerful tool for lead identification. nih.gov | NMR Spectroscopy, X-ray Crystallography, Isothermal Titration Calorimetry (ITC) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1,4-Di-Boc-2-methylpiperazine, and how can enantiomeric purity be ensured?

- Methodology :

- Step 1 : Start with (S)-2-methylpiperazine. Protect the amine groups using di-tert-butyl dicarbonate (Boc₂O) in a two-step Boc protection under inert conditions (e.g., THF, n-BuLi) to selectively block the 1,4-positions.

- Step 2 : Monitor reaction progress via TLC or LC-MS. Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity (>99% ee) .

- Critical Parameters : Temperature control (0–25°C), stoichiometric excess of Boc₂O (1.2–1.5 equiv), and anhydrous conditions to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : ¹H/¹³C NMR to confirm Boc group integration and stereochemistry. Key signals: tert-butyl protons (δ 1.2–1.4 ppm), piperazine backbone protons (δ 2.5–3.5 ppm) .

- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretching of Boc groups) and ~1250 cm⁻¹ (C-O-C stretching) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (expected [M+H]⁺ = 201.28) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Key Roles :

- Intermediate in synthesizing dopamine D₂/α₁-adrenoceptor antagonists (e.g., antipsychotics) via functionalization at the 2-methyl position .

- Building block for peptide-mimetic drugs, leveraging its stereochemical rigidity to influence receptor binding .

Advanced Research Questions

Q. How do reaction conditions impact the yield and stereochemical integrity during Boc protection?

- Optimization Strategies :

- Solvent Effects : THF or DCM improves Boc group incorporation vs. polar aprotic solvents (DMF), which may promote racemization .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc activation but may require lower temperatures (−20°C) to preserve stereochemistry .

- Data Contradictions : Some protocols report 80–85% yields with Boc₂O in DCM, while others achieve >90% in THF. Cross-validate with kinetic studies and in situ IR monitoring .

Q. What are the stability challenges of this compound under varying storage conditions?

- Degradation Pathways :

- Hydrolysis of Boc groups in humid environments (t₁/₂ = 14 days at 40°C/75% RH).

- Racemization at elevated temperatures (>50°C) due to partial C-N bond rotation .

Q. How can computational modeling guide the design of derivatives using this scaffold?

- Approaches :

- Docking Studies : Model interactions with dopamine receptors using Schrödinger Suite or AutoDock Vina to predict binding affinities .

- DFT Calculations : Assess steric effects of the 2-methyl group on piperazine ring conformation (e.g., chair vs. boat transitions) .

Analytical and Mechanistic Challenges

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

- Case Example : X-ray crystallography (SHELXL ) may reveal chair conformation, while NMR suggests dynamic equilibrium between chair and twisted forms. Use variable-temperature NMR (VT-NMR) to confirm .

- Validation : Compare experimental data with Cambridge Structural Database entries for analogous piperazines .

Q. Why does the 2-methyl substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Steric hindrance from the methyl group slows palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) or elevated temperatures (80–100°C) to improve kinetics .

- Electronic effects: The methyl group slightly donates electron density, altering nucleophilicity at adjacent nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.